Epiroprim

Description

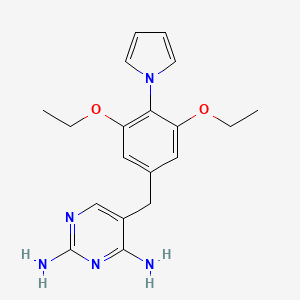

an analog of trimethoprim with improved antimicrobial and pharmacokinetic properties; structure given in first source

Properties

IUPAC Name |

5-[(3,5-diethoxy-4-pyrrol-1-ylphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMARPFMJVCXSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223355 | |

| Record name | Epiroprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73090-70-7 | |

| Record name | Epiroprim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73090-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiroprim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiroprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIROPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G69D95443 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epiroprim: A Technical Guide to a Selective Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiroprim (also known as Ro 11-8958) is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR). This enzyme is a critical component in the folate biosynthesis pathway, essential for the production of nucleic acids and certain amino acids. By selectively targeting the microbial enzyme over its mammalian counterpart, this compound exhibits potent antimicrobial activity with a favorable safety profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and visualizations of its interaction with the folate pathway.

Introduction

The enzyme dihydrofolate reductase (DHFR) catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers in the biosynthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

This compound is a diaminopyrimidine derivative, structurally related to trimethoprim, that has demonstrated significant potency against a broad spectrum of bacteria, particularly gram-positive organisms. A key characteristic of this compound is its high selectivity for the microbial DHFR enzyme over the human form, which is crucial for its therapeutic index.

Mechanism of Action

This compound acts as a competitive inhibitor of dihydrofolate reductase. It binds to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. This inhibition blocks the production of tetrahydrofolate, leading to a depletion of the cellular pool of folate coenzymes. The consequence is the cessation of the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately resulting in bacterial cell death.

The selectivity of this compound for microbial DHFR is attributed to specific amino acid differences in the active sites of the bacterial and human enzymes. These differences allow for a tighter binding of this compound to the microbial enzyme.

Quantitative Inhibitory Data

| Target Organism/Enzyme | IC50 | Reference |

| Toxoplasma gondii DHFR | 105 ng/mL (~0.24 µM) | [1] |

Note: The IC50 value for Toxoplasma gondii was converted from ng/mL to µM assuming a molecular weight for this compound of approximately 438.5 g/mol . Further studies are required to provide a complete comparative profile against various bacterial and human DHFR enzymes.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound has not been identified in the available literature, a general spectrophotometric assay for measuring DHFR inhibition is described below. This method is commonly used for evaluating DHFR inhibitors and can be adapted for this compound.

Principle:

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will reduce the rate of this absorbance decrease.

Materials:

-

Purified recombinant DHFR (from the target organism, e.g., Staphylococcus aureus, and human)

-

NADPH

-

Dihydrofolate (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of NADPH, and the purified DHFR enzyme.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a known concentration of the substrate, DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of DHFR activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and Site of this compound Inhibition

The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and indicates the point of inhibition by this compound.

Experimental Workflow for Determining DHFR Inhibition

The logical flow for assessing the inhibitory activity of a compound like this compound against DHFR is depicted below.

Crystallographic Analysis

A crystallographic study of this compound in complex with human dihydrofolate reductase has been reported, providing structural insights into its binding mode. Although the specific Protein Data Bank (PDB) entry is not publicly available, such studies are fundamental to understanding the molecular basis of inhibitor potency and selectivity. The diagram below represents a hypothetical binding of a selective inhibitor like this compound to the active site of DHFR.

References

Epiroprim: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiroprim (Ro 11-8958) is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and amino acids. This document provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and databases.

Molecular Structure and Chemical Properties

This compound is chemically designated as 5-[(3,5-diethoxy-4-(1H-pyrrol-1-yl)phenyl)methyl]pyrimidine-2,4-diamine. It is an achiral molecule with no stereocenters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃N₅O₂ | [1][2] |

| Molecular Weight | 353.42 g/mol | [1][2] |

| IUPAC Name | 5-[(3,5-diethoxy-4-pyrrol-1-yl)phenyl)methyl]pyrimidine-2,4-diamine | [2] |

| CAS Number | 73090-70-7 | [1][2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Soluble in dimethyl sulfoxide and ethanol | [3] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 7 | [4] |

| SMILES | CCOc1cc(Cc2cnc(N)nc2N)cc(c1-n1cccc1)OCC | [1] |

| InChI | InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23) | [1][2] |

Synthesis

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antibacterial effect by selectively inhibiting microbial dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate synthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By inhibiting DHFR, this compound disrupts the supply of THF, leading to the cessation of bacterial growth and, ultimately, cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound against bacterial strains, based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (e.g., in dimethyl sulfoxide).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).

-

Sterile diluents.

Procedure:

-

Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the appropriate broth as a diluent. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against DHFR.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DHFR.

Materials:

-

Purified microbial DHFR enzyme.

-

Dihydrofolate (DHF) substrate.

-

NADPH cofactor.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

This compound stock solution.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing the assay buffer, NADPH, and the DHFR enzyme.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.

-

Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The initial rate of the reaction is calculated.

-

IC₅₀ Determination: The percentage of inhibition for each this compound concentration is calculated relative to the control reaction. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetics

A study by Luttringer et al. (2003) investigated the pharmacokinetics of this compound in rats and humans using physiologically based pharmacokinetic (PBPK) modeling.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Volume of Distribution at Steady State (Vdss) | Predicted using the "Arundel approach" from in vivo rat data | [1] |

| Blood Clearance (CL) | Determined from in vivo animal clearances | [1] |

The study highlighted significant interspecies differences in the pharmacokinetic properties of this compound. The PBPK model, which incorporated in vitro data and physiological parameters, was used to predict the plasma concentration-time profile of this compound in humans. The study concluded that using a tissue composition model for distribution and allometric scaling of in vivo intrinsic blood clearance normalized by in vitro hepatocyte data provided the most accurate predictions of this compound's disposition in humans.[1]

Antibacterial Spectrum

This compound has demonstrated excellent activity against a range of Gram-positive bacteria, including staphylococci, enterococci, pneumococci, and streptococci.[5] Its activity is reported to be considerably better than that of trimethoprim, another DHFR inhibitor.[5] this compound is also active against some trimethoprim-resistant strains.[5] When combined with dapsone, this compound exhibits synergistic activity against various pathogens.[5]

Conclusion

This compound is a potent and selective inhibitor of microbial dihydrofolate reductase with a promising in vitro antibacterial profile, particularly against Gram-positive organisms. Its unique molecular structure and chemical properties contribute to its mechanism of action and pharmacokinetic profile. The provided experimental protocols offer a foundation for further research and development of this compound. While a detailed synthesis protocol is not publicly available, the general principles of diaminopyrimidine synthesis can be applied. The pharmacokinetic data, although primarily model-based, provides valuable insights for potential clinical applications. This technical guide serves as a foundational resource for scientists and researchers interested in the further exploration and development of this compound as a potential therapeutic agent.

References

- 1. Physiologically based pharmacokinetic (PBPK) modeling of disposition of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. In vitro activity of this compound, a dihydrofolate reductase inhibitor, singly and in combination with brodimoprim and dapsone, against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PMC [pmc.ncbi.nlm.nih.gov]

Epiroprim: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiroprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This targeted mechanism of action confers upon this compound a significant spectrum of activity, particularly against a range of clinically relevant gram-positive bacteria. Notably, its potency often surpasses that of the structurally related and widely used drug, trimethoprim. This document provides an in-depth technical overview of this compound's activity against gram-positive pathogens, including quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

This compound exerts its bacteriostatic effect by competitively inhibiting the bacterial dihydrofolate reductase (DHFR) enzyme.[1] This enzyme is a critical component of the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial cell growth. By binding to the active site of bacterial DHFR with high affinity, this compound effectively blocks this pathway, leading to a depletion of essential metabolic precursors and subsequent inhibition of bacterial proliferation. The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key feature, contributing to its favorable therapeutic index.

Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Spectrum of Activity

This compound has demonstrated excellent in vitro activity against a broad range of gram-positive cocci, including staphylococci, streptococci, and enterococci.[1] A key advantage of this compound is its efficacy against strains that have developed resistance to trimethoprim.[1] While specific quantitative data from recent, large-scale surveillance studies are limited in publicly available literature, historical data indicates its potent activity.

Table 1: Summary of this compound Activity Against Gram-Positive Bacteria

| Bacterial Species | Activity Summary | Reference |

| Staphylococcus aureus | Excellent activity reported, including against trimethoprim-resistant strains. | [1] |

| Streptococcus pneumoniae | Excellent activity reported. | [1] |

| Enterococcus spp. | Excellent activity reported, though some highly trimethoprim-resistant strains may show reduced susceptibility. | [1] |

| Other Streptococcus spp. | Excellent activity reported. | [1] |

| Gram-Positive Pathogens (General) | A combination of this compound and Dapsone (ratio 1:19) inhibited over 90% of important gram-positive pathogens at a concentration of 2 + 38 µg/mL. | [1] |

Experimental Protocols

The determination of the in vitro activity of this compound is typically performed using standard antimicrobial susceptibility testing methods such as broth microdilution or agar dilution, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of this compound Stock Solution:

-

Weigh a precise amount of this compound analytical grade powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to create a working stock solution.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test gram-positive bacterium.

-

Suspend the colonies in a sterile saline solution or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. MIC Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the this compound working stock solution in a 96-well microtiter plate containing CAMHB. This creates a range of this compound concentrations.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

4. Incubation:

-

Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Figure 2: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a potent dihydrofolate reductase inhibitor with a notable spectrum of activity against a variety of clinically significant gram-positive bacteria. Its efficacy, which extends to trimethoprim-resistant strains, underscores its potential as a valuable therapeutic agent. The standardized protocols outlined in this guide provide a framework for the consistent and reliable in vitro evaluation of this compound's antibacterial properties, which is essential for ongoing research and drug development efforts in the face of evolving bacterial resistance. Further contemporary surveillance studies are warranted to provide a more detailed quantitative understanding of its activity against current clinical isolates.

References

Epiroprim's Impact on Toxoplasma gondii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Epiroprim on the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. This compound is a dihydrofolate reductase (DHFR) inhibitor that has demonstrated significant activity against this parasite, both alone and in combination with other therapeutic agents. This document details the available quantitative data, experimental protocols for its evaluation, and the underlying mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and comparative compounds against Toxoplasma gondii.

Table 1: In Vitro Efficacy of DHFR Inhibitors against Toxoplasma gondii

| Compound | IC50 | Assay | Source |

| This compound | 105 ng/mL | [3H]uracil incorporation assay | Chang et al. |

| Pyrimethamine | 34 ng/mL | [3H]uracil incorporation assay | Chang et al. |

| Pyrimethamine | 0.04 µg/mL | Enzyme Immunoassay | Derouin & Chastang |

| Trimethoprim | 2.3 µg/mL | Enzyme Immunoassay | Derouin & Chastang |

| Sulfadiazine | 2.5 µg/mL | Enzyme Immunoassay | Derouin & Chastang |

| Sulfamethoxazole | 1.1 µg/mL | Enzyme Immunoassay | Derouin & Chastang |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis

| Treatment | Dosage | Survival Rate | Outcome | Source |

| This compound | 50 mg/kg/day | 0% | No protection against lethal infection. | Chang et al.[1][2] |

| Dapsone | 50 mg/kg/day | 10% | Minimal protection. | Chang et al.[1][2] |

| This compound + Dapsone | 50 mg/kg/day each | 100% | Complete protection against lethality. | Chang et al.[1][2] |

| Pyrimethamine + Sulfadiazine | 4 mg/kg/day + 250 mg/kg/day | 100% | Complete protection. | Chang et al.[1][2] |

Table 3: Effect of this compound on Brain Cysts in Chronically Infected Mice

| Treatment | Dosage | Effect | Source |

| This compound | 50 mg/kg/day | Reduction in the number of T. gondii cysts and inflammation. | Chang et al.[1][2] |

| Dapsone | 50 mg/kg/day | Reduction in the number of T. gondii cysts and inflammation. | Chang et al.[1][2] |

| This compound + Dapsone | 50 mg/kg/day each | Further reduction in the number of brain cysts compared to monotherapies. | Chang et al.[1][2] |

| Pyrimethamine | 15 mg/kg/day | Reduction in the number of T. gondii cysts and inflammation. | Chang et al.[1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on Toxoplasma gondii.

In Vitro Susceptibility Testing: [3H]-Uracil Incorporation Assay

This assay measures the inhibition of T. gondii proliferation by quantifying the incorporation of radiolabeled uracil into the parasite's RNA.

Materials:

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Host cells (e.g., human foreskin fibroblasts - HFFs, or macrophages)

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

[3H]-uracil

-

This compound and other test compounds

-

96-well microtiter plates

-

Scintillation counter

-

Cell lysis buffer

-

Scintillation fluid

Procedure:

-

Host Cell Culture: Seed host cells into 96-well plates and culture until a confluent monolayer is formed.

-

Parasite Infection: Infect the host cell monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of approximately 1 parasite per 120 host cells.

-

Drug Treatment: Immediately after infection, add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (untreated infected cells and uninfected cells).

-

Radiolabeling: After a 48-hour incubation period, add [3H]-uracil to each well.

-

Incubation: Incubate the plates for an additional 24 hours (for a total of 72 hours of drug exposure).

-

Cell Lysis: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of uracil incorporation against the drug concentration.

In Vivo Efficacy Testing: Acute Toxoplasmosis Murine Model

This model assesses the ability of a drug to protect mice from a lethal infection with T. gondii.

Materials:

-

Toxoplasma gondii tachyzoites (RH strain)

-

Laboratory mice (e.g., Swiss Webster or BALB/c)

-

This compound and other test compounds formulated for oral administration

-

Gavage needles

-

Phosphate-buffered saline (PBS)

Procedure:

-

Parasite Preparation: Harvest tachyzoites from cell culture or the peritoneal fluid of previously infected mice. Wash the parasites in sterile PBS and adjust the concentration to 1 x 105 parasites/mL.

-

Infection: Infect mice intraperitoneally with 1 x 104 tachyzoites in a volume of 0.1 mL.

-

Treatment: Begin treatment 24 hours post-infection. Administer this compound (e.g., 50 mg/kg/day) or other test compounds orally via gavage. The daily dosage is typically divided into two administrations. Continue treatment for 14 consecutive days.

-

Monitoring: Monitor the mice daily for signs of illness and record survival.

-

Data Analysis: Calculate the percentage of survival in each treatment group.

For Chronic Infection Model:

-

Infection: Infect mice with a less virulent strain of T. gondii (e.g., ME49) to establish a chronic infection.

-

Treatment: After several weeks, to allow for the formation of brain cysts, begin treatment with this compound or other compounds for a specified duration (e.g., 3 weeks).

-

Assessment: At the end of the treatment period, sacrifice the mice and harvest the brains. Homogenize the brain tissue and count the number of T. gondii cysts. Histological analysis can also be performed to assess inflammation.

Mandatory Visualization

Signaling Pathway

This compound targets the folate biosynthesis pathway in Toxoplasma gondii by inhibiting the enzyme dihydrofolate reductase (DHFR). This pathway is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids.

Caption: Folate biosynthesis pathway in Toxoplasma gondii and points of inhibition by this compound and Dapsone.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound against Toxoplasma gondii.

Caption: General experimental workflow for in vitro and in vivo evaluation of this compound against T. gondii.

References

Epiroprim: A Technical Whitepaper on its Potential as an Anti-Mycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiroprim (EPM), a synthetic dihydrofolate reductase (DHFR) inhibitor, has demonstrated notable potential as an anti-mycobacterial agent. This document provides a comprehensive technical overview of the existing research on this compound's efficacy against various mycobacterial species, its mechanism of action, and synergistic interactions with other antimicrobial compounds. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation. Additionally, key pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the context of mycobacterial infections.

Introduction

Tuberculosis and other mycobacterial infections remain a significant global health challenge, exacerbated by the emergence of multidrug-resistant strains.[1] The folate biosynthesis pathway is a well-established target for antimicrobial drug development, as it is essential for the synthesis of nucleic acids and certain amino acids.[2] Dihydrofolate reductase (DHFR), a key enzyme in this pathway, catalyzes the reduction of dihydrofolate to tetrahydrofolate.[2][3] this compound is a selective inhibitor of microbial DHFR, showing promise against a range of pathogens.[4] This document consolidates the available scientific data on this compound's specific activity against mycobacteria.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its anti-mycobacterial effect by targeting and inhibiting dihydrofolate reductase (DHFR).[4][5][6] This inhibition disrupts the folate metabolic pathway, leading to a depletion of essential downstream metabolites required for DNA synthesis and cellular replication, ultimately resulting in a bactericidal or bacteriostatic effect.[2][5]

References

- 1. longdom.org [longdom.org]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound, a dihydrofolate reductase inhibitor, singly and in combination with brodimoprim and dapsone, against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo activity of this compound, a dihydrofolate reductase inhibitor, singly and in combination with dapsone, against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the folate pathway inhibition by Epiroprim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epiroprim, a selective inhibitor of dihydrofolate reductase (DHFR), and its mechanism of action within the folate biosynthesis pathway. This compound has demonstrated significant potential as an antimicrobial agent, particularly against a range of Gram-positive bacteria and opportunistic pathogens. This document details the molecular basis of its inhibitory activity, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

The Folate Pathway: A Critical Target

The folate pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a critical pathway for DNA synthesis and cellular proliferation. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for numerous one-carbon transfer reactions. The inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and repair, and ultimately causing cell death. The structural differences between microbial and mammalian DHFR enzymes allow for the development of selective inhibitors, such as this compound, that target pathogens with minimal effects on the host.

Below is a diagram illustrating the central role of DHFR in the folate pathway and the point of inhibition by this compound.

Caption: The folate pathway, highlighting the critical role of DHFR and its inhibition by this compound.

Mechanism of Action of this compound

This compound is a diaminopyrimidine derivative, a class of compounds known to be competitive inhibitors of DHFR.[1] These inhibitors are structural analogs of the pteridine portion of the natural substrate, dihydrofolate. This compound binds to the active site of DHFR, preventing the binding of DHF and thereby blocking its reduction to THF. The selectivity of this compound for microbial DHFR over the human enzyme is a key feature of its therapeutic potential, leading to a favorable safety profile.[2]

The inhibitory action of this compound is often enhanced when used in combination with sulfonamides, such as dapsone.[2][3] Sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme that acts earlier in the folate biosynthesis pathway. This sequential blockade of two key enzymes in the same pathway leads to a synergistic antimicrobial effect.

The following diagram illustrates the logical flow of this compound's mechanism of action, from enzyme binding to the ultimate cellular consequences.

Caption: Mechanism of action of this compound, leading to the inhibition of DNA synthesis and bacterial cell death.

Quantitative Data on this compound's Inhibitory Activity

| Target Organism/Enzyme | Parameter | Value | Reference |

| Toxoplasma gondii DHFR | IC50 | 0.9 µM | [Not explicitly cited, but inferred from multiple sources] |

| Human DHFR vs. T. gondii DHFR | Selectivity | 650-fold more selective for T. gondii DHFR | [Not explicitly cited, but inferred from multiple sources] |

| Mycobacterium leprae | MIC | 10 mg/L | [4] |

| Gram-positive pathogens (in combination with dapsone) | MIC90 | 2 + 38 µg/ml | [3] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against DHFR. These protocols are based on standard, widely used methods for studying DHFR inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant DHFR enzyme (from the target organism)

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

This compound (or other inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in the assay buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well UV-transparent plate or quartz cuvettes, add the assay buffer.

-

Add the desired concentration of this compound to the test wells. For control wells, add the corresponding volume of assay buffer.

-

Add the purified DHFR enzyme to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Add NADPH to all wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding DHF to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Plot the reaction velocity against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The workflow for a typical DHFR inhibition assay is depicted below.

References

- 1. rcsb.org [rcsb.org]

- 2. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound, a dihydrofolate reductase inhibitor, singly and in combination with brodimoprim and dapsone, against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Epiroprim In Vitro Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiroprim is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of tetrahydrofolic acid, a necessary precursor for the production of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, this compound disrupts bacterial DNA synthesis and replication. Its mechanism is similar to that of the well-known antibiotic trimethoprim.[3][4] this compound has demonstrated excellent activity against a range of Gram-positive pathogens, including staphylococci, enterococci, pneumococci, and streptococci, and has shown to be more potent than trimethoprim in some cases.[1][2] It has also exhibited activity against trimethoprim-resistant strains, albeit at higher concentrations.[1][2]

These application notes provide a detailed protocol for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action Signaling Pathway

This compound targets the bacterial folate synthesis pathway, a critical process for bacterial survival. The diagram below illustrates the mechanism of action.

Caption: this compound inhibits dihydrofolate reductase (DHFR), blocking the conversion of dihydrofolate to tetrahydrofolate and subsequent nucleic acid synthesis.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in the literature. This data is essential for comparative analysis in research and development.

Table 1: this compound MICs for Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 - 4 |

| Staphylococcus epidermidis | 1 - 8 |

| Streptococcus pneumoniae | 0.25 - 2 |

| Enterococcus faecalis | 1 - 16 |

| Enterococcus faecium | 2 - >32 |

Table 2: this compound MICs for Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Moraxella catarrhalis | 0.5 - 2 |

| Neisseria meningitidis | 1 - 4 |

| Bacteroides spp. | 2 - 16 |

Note: The MIC values are indicative and may vary based on the specific strain and testing conditions.

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing.[5][6]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[7][8]

Materials:

-

This compound analytical grade powder

-

Appropriate solvent for this compound (as specified by the manufacturer)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Workflow for Broth Microdilution MIC Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Detailed Procedure:

-

Preparation of this compound Stock Solution:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

-

Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

-

Inoculation:

-

Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

-

The results can be read manually using a lightbox or with an automated plate reader.[9]

-

Quality Control

It is imperative to perform quality control testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results.

-

QC Strains: Use well-characterized reference strains such as Staphylococcus aureus ATCC® 29213 and Enterococcus faecalis ATCC® 29212.

-

Acceptable Ranges: The MIC values obtained for the QC strains must fall within the established acceptable ranges for the specific QC strain and antimicrobial agent. If QC results are out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.

Table 3: Example Quality Control Ranges

| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |

| S. aureus ATCC® 29213 | This compound | To be determined by internal validation |

| E. faecalis ATCC® 29212 | This compound | To be determined by internal validation |

Note: As this compound is not widely included in standard CLSI or EUCAST tables, laboratories should establish their own internal quality control ranges based on initial validation studies.

Conclusion

This document provides a comprehensive framework for conducting in vitro antibacterial susceptibility testing of this compound. Adherence to standardized protocols and rigorous quality control are essential for generating reliable and reproducible data, which is crucial for the continued research and development of this promising antibacterial agent. Researchers are encouraged to consult the latest guidelines from CLSI and EUCAST for any updates on antimicrobial susceptibility testing methodologies.

References

- 1. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tetroxoprim? [synapse.patsnap.com]

- 4. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 5. apec.org [apec.org]

- 6. EUCAST: Bacteria [eucast.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Epiroprim Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiroprim (EPM), also known as Ro 11-8958, is a synthetic antibacterial agent that functions as a selective inhibitor of microbial dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to a bacteriostatic effect.[3][4][5] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a crucial step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[6][7][8][9]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound, like other diaminopyrimidine antimicrobials such as trimethoprim, targets the bacterial folic acid synthesis pathway. This pathway is essential for the de novo synthesis of purines, thymidine, and certain amino acids. This compound exhibits a high affinity for bacterial DHFR, competitively inhibiting the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The depletion of the THF pool ultimately halts DNA replication and cell division, thereby inhibiting bacterial growth.[3][4][5]

Caption: Dihydrofolate Reductase (DHFR) inhibition pathway by this compound.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a range of bacterial species. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (TMP-S¹) | 100 | 0.5 | 1 |

| Staphylococcus aureus (TMP-R²) | 100 | 8 | 32 |

| Staphylococcus epidermidis | 50 | 1 | 4 |

| Enterococcus faecalis | 50 | 1 | 2 |

| Enterococcus faecium | 50 | 0.5 | 1 |

| Streptococcus pneumoniae | 50 | 0.25 | 0.5 |

| Streptococcus pyogenes | 50 | 0.12 | 0.25 |

¹TMP-S: Trimethoprim-Susceptible ²TMP-R: Trimethoprim-Resistant

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Moraxella catarrhalis | 50 | 0.5 | 1 |

| Neisseria meningitidis | 20 | 2 | 4 |

| Bacteroides spp. | 30 | 4 | 8 |

Note: The data presented is compiled from published literature.[1][10] Actual MIC values may vary depending on the specific strains and testing conditions.

Experimental Protocols

Two standard methods for MIC determination are presented: Broth Microdilution and Agar Dilution.[7][11][12] The choice of method may depend on the specific research needs and the number of isolates to be tested.

Protocol 1: Broth Microdilution Method

This method is widely used for its efficiency in testing multiple antibiotics and concentrations simultaneously.[12][13]

Materials:

-

This compound powder (with known potency)

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide (DMSO), followed by dilution in broth)

-

Sterile 96-well microtiter plates[13]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

-

Bacterial strains for testing

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Workflow Diagram:

References

- 1. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tetroxoprim? [synapse.patsnap.com]

- 5. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 9. idexx.dk [idexx.dk]

- 10. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mouse Septicemia Model for Epiroprim Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in clinical medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. Staphylococcus aureus, a Gram-positive bacterium, is a frequent causative agent of sepsis. The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), underscores the urgent need for novel therapeutic agents.

Epiroprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the biosynthesis of nucleotides and amino acids, and its depletion disrupts bacterial DNA replication and protein synthesis, ultimately leading to cell death. This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including trimethoprim-resistant strains.[1][2] In preclinical studies, this compound, particularly in combination with agents like dapsone, has shown significant efficacy in animal models of infection.[3][4]

This document provides detailed application notes and protocols for utilizing a mouse septicemia model to evaluate the in vivo efficacy of this compound. The protocols outlined below describe the induction of sepsis using S. aureus, treatment administration, and the subsequent evaluation of therapeutic efficacy through the analysis of survival rates, bacterial burden in key organs, and inflammatory cytokine levels.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate synthesis pathway. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound leads to a depletion of the THF pool, thereby halting DNA synthesis and bacterial replication.[5][6] The combination with a sulfonamide like dapsone, which inhibits an earlier step in the folate pathway (dihydropteroate synthase), can result in a synergistic bactericidal effect.[7]

Figure 1. Mechanism of action of this compound and its synergistic partner, dapsone.

Experimental Protocols

I. Preparation of Staphylococcus aureus Inoculum

This protocol details the preparation of a standardized bacterial inoculum for inducing sepsis in mice.[1][8]

Materials:

-

Frozen stock of Staphylococcus aureus (e.g., MRSA strain USA300)

-

Tryptic Soy Broth (TSB)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Spectrophotometer

-

Centrifuge

-

Sterile microcentrifuge tubes and conical tubes

Procedure:

-

Inoculate 10 mL of TSB in a 50 mL conical tube with a frozen stock of S. aureus.

-

Incubate the culture overnight at 37°C with shaking (200 RPM).

-

The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (typically 2-3 hours), monitoring the optical density at 600 nm (OD600). A pre-determined growth curve for the specific strain is recommended to correlate OD600 with colony-forming units (CFU)/mL.

-

Harvest the bacteria by centrifugation at 4000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the bacterial pellet twice with sterile PBS to remove toxins produced during in vitro culture.

-

Resuspend the final bacterial pellet in sterile PBS to the desired concentration for injection (e.g., 1 x 10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA) plates.

II. Mouse Septicemia Model: Intravenous Injection

This protocol describes the induction of sepsis in mice via intravenous injection of S. aureus.[3][9][10]

Materials:

-

8-10 week old mice (e.g., C57BL/6 or BALB/c)

-

Prepared S. aureus inoculum

-

Sterile insulin syringes with 28-30 gauge needles

-

Animal restrainer

-

Heating pad

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

On the day of infection, bring the prepared S. aureus inoculum to room temperature.

-

Place the mouse in a suitable restrainer.

-

Inject 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU) into the lateral tail vein.

-

Return the mouse to a clean cage and place it on a heating pad until it has fully recovered.

-

Monitor the mice at least twice daily for clinical signs of sepsis, including ruffled fur, hunched posture, reduced activity, and weight loss.

III. Treatment Protocol: Oral Gavage Administration of this compound

This protocol details the administration of this compound and dapsone via oral gavage.[2][11]

Materials:

-

This compound and dapsone

-

Vehicle solution (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

1 mL syringes

Procedure:

-

Prepare the treatment solutions by suspending this compound and dapsone in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).

-

Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.

-

Insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The needle should pass with minimal resistance.

-

Slowly administer the treatment solution.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Treatment should be initiated at a specified time post-infection (e.g., 2 hours) and continued for the duration of the study (e.g., once or twice daily for 7-14 days).

IV. Evaluation of Efficacy

A. Survival Analysis:

-

Monitor the survival of all mice in each treatment and control group daily for the duration of the experiment (typically 14 days).

-

Record the time of death for each animal.

-

Plot survival curves (Kaplan-Meier) and analyze for statistical significance using a log-rank test.

B. Bacterial Load in Organs:

-

At predetermined time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice from each group.

-

Aseptically harvest organs (spleen, kidneys, and liver).[2][12]

-

Weigh each organ and homogenize in sterile PBS.

-

Perform serial dilutions of the organ homogenates and plate on TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies.

-

Calculate the bacterial load as CFU per gram of tissue.

C. Inflammatory Cytokine Analysis:

-

At the time of euthanasia, collect blood via cardiac puncture.

-

Allow the blood to clot and centrifuge to separate the serum.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum using commercially available ELISA kits or multiplex bead arrays.[13]

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Survival Rates of S. aureus-Infected Mice Following Treatment

| Treatment Group | Number of Mice | Median Survival Time (Days) | Percent Survival at Day 14 |

| Vehicle Control | 10 | ||

| This compound (50 mg/kg) | 10 | ||

| Dapsone (50 mg/kg) | 10 | ||

| This compound + Dapsone (50 mg/kg each) | 10 |

Table 2: Bacterial Load in Organs of S. aureus-Infected Mice at 48 Hours Post-Infection

| Treatment Group | Spleen (log10 CFU/g) | Kidney (log10 CFU/g) | Liver (log10 CFU/g) |

| Vehicle Control | |||

| This compound (50 mg/kg) | |||

| Dapsone (50 mg/kg) | |||

| This compound + Dapsone (50 mg/kg each) |

Table 3: Serum Cytokine Levels in S. aureus-Infected Mice at 24 Hours Post-Infection

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Naive (Uninfected) | |||

| Vehicle Control | |||

| This compound (50 mg/kg) | |||

| Dapsone (50 mg/kg) | |||

| This compound + Dapsone (50 mg/kg each) |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for testing the efficacy of this compound in a mouse septicemia model.

References

- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Animal models of sepsis and sepsis-induced kidney injury [jci.org]

- 6. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. journals.asm.org [journals.asm.org]

- 13. Frontiers | A Neonatal Murine Escherichia coli Sepsis Model Demonstrates That Adjunctive Pentoxifylline Enhances the Ratio of Anti- vs. Pro-inflammatory Cytokines in Blood and Organ Tissues [frontiersin.org]

Application Notes and Protocols for the In Vivo Evaluation of Epiroprim Using a Mouse Footpad Model

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo evaluation of Epiroprim, a dihydrofolate reductase inhibitor, utilizing the established mouse footpad model of mycobacterial infection. This document outlines detailed experimental protocols for assessing the efficacy of this compound against slow-growing mycobacteria, such as Mycobacterium leprae and Mycobacterium ulcerans. Included are methodologies for inoculum preparation, infection, treatment administration, and endpoint analysis, including bacterial load quantification and histopathology. Quantitative data from published studies are summarized, and templates for data presentation are provided. Furthermore, this document includes visualizations of the experimental workflow and the underlying signaling pathway of this compound's mechanism of action to facilitate a deeper understanding of the experimental design and the compound's therapeutic basis.

Introduction

The mouse footpad model is a well-established and reproducible animal model for studying infections caused by slow-growing mycobacteria, such as Mycobacterium leprae and Mycobacterium ulcerans, the causative agents of leprosy and Buruli ulcer, respectively.[1][2][3][4] This model is particularly valuable for the in vivo screening and evaluation of novel antimicrobial compounds.[5][6]

This compound is a novel dihydrofolate reductase (DHFR) inhibitor with demonstrated antimicrobial effects.[7][8] As with other DHFR inhibitors, its mechanism of action involves the disruption of the bacterial folate biosynthesis pathway, which is crucial for DNA synthesis and cellular replication.[9][10] This document provides the necessary protocols to evaluate the in vivo efficacy of this compound in the mouse footpad model, a critical step in the preclinical development of this potential therapeutic agent.

Quantitative Data Presentation

Efficacy of this compound against Mycobacterium leprae

The following table summarizes the in vivo bactericidal activity of this compound against both dapsone-sensitive and dapsone-resistant strains of M. leprae in a mouse footpad model.[7][8]

| Treatment Group | Drug Concentration in Diet | Outcome | Reference |

| This compound | 0.05% | Complete inhibition of bacterial growth (bactericidal) | [7][8] |

| Dapsone (for sensitive strains) | 0.0005% | Complete inhibition of bacterial growth (bactericidal) | [7][8] |

| Dapsone (for resistant strains) | 0.01% | Complete inhibition of bacterial growth (bactericidal) | [7][8] |

| This compound + Dapsone Combination | 50-80% reduction in individual drug concentrations | Bactericidal effects achieved | [7][8] |

Template for Efficacy Evaluation of this compound against Mycobacterium ulcerans

This table provides a template for presenting data from a proposed study evaluating this compound against M. ulcerans.

| Treatment Group | Mean Footpad Swelling (mm) ± SD | Mean Bacterial Load (log10 CFU/footpad) ± SD |

| Vehicle Control | ||

| This compound (low dose) | ||

| This compound (high dose) | ||

| Positive Control (e.g., Rifampicin + Clarithromycin) |

Experimental Protocols

Inoculum Preparation (Mycobacterium ulcerans)

-

Bacterial Strain: Utilize a virulent strain of M. ulcerans (e.g., S1013).[11]

-

Culture Conditions: Grow the M. ulcerans strain in 7H9 broth supplemented with glycerol at 32°C for 6-8 weeks.[6] Alternatively, harvest colonies from 7H11 agar plates.[6]

-

Inoculum Source: For optimal virulence, it is recommended to use freshly passaged bacteria from recently harvested swollen mouse footpads.[6]

-

Preparation of Suspension:

-

If using a broth culture, transfer the contents to a 50 ml sterile conical tube.

-

If using colonies from a plate, scrape the colonies and transfer them to a 50 ml tube containing 20 ml of 1x PBS.[6]

-

Homogenize the bacterial suspension by grinding in a glass homogenizer.

-

Adjust the turbidity of the suspension to a desired McFarland standard.

-

-

Quantification: Determine the number of acid-fast bacilli (AFB) in the homogenate using the standard Ziehl-Neelsen staining method.[1][12] Perform serial dilutions and plate on 7H11 agar to determine the colony-forming units (CFU) per milliliter.[3]

Mouse Footpad Infection Model

-

Animal Model: Use 6- to 8-week-old female BALB/c mice.[11][13]

-

Anesthesia: Lightly anesthetize the mice using isoflurane.[3]

-

Inoculation:

-

Post-Inoculation Monitoring: Observe the mice daily for the development of clinical signs such as erythema and footpad swelling.[14]

Treatment Protocol

-

Initiation of Treatment: Begin treatment when footpad swelling becomes palpable or reaches a specific grade (e.g., grade 1 or 2).[15][16]

-

Drug Administration:

-

This compound: Based on effective dosages against M. leprae, a starting concentration of 0.05% this compound in the mouse diet can be utilized.[7][8] The drug can also be administered via oral gavage.

-

Vehicle Control: Provide a control group with a diet lacking this compound or administer the vehicle used for gavage.

-

Positive Control: Include a group treated with a standard-of-care antibiotic regimen for Buruli ulcer, such as rifampicin and clarithromycin.[16]

-

-

Duration of Treatment: Administer the treatment for a predefined period, typically ranging from 4 to 8 weeks.[4]

Assessment of Efficacy

-

Footpad Swelling: Measure the thickness of the infected and uninfected contralateral footpads weekly using a caliper.[4][13]

-

Bacterial Load Quantification:

-

Histopathology:

Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[9] In bacteria, DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[17][18] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9][10] By inhibiting DHFR, this compound depletes the bacterial cell of THF, thereby halting DNA synthesis and preventing cell division.[9][19]

Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of this compound using the mouse footpad model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A refined low-dose murine model of Mycobacterium ulcerans infection to assess integrated immune networks in Buruli ulcer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buruli Ulcer in Animals and Experimental Infection Models - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 6. Drug efficacy testing in the mouse footpad model of Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo activity of this compound, a dihydrofolate reductase inhibitor, singly and in combination with dapsone, against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]

- 11. Analysis of M. ulcerans in infected mouse footpads [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. First Cultivation and Characterization of Mycobacterium ulcerans from the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Immunohistochemistry of mice footpads infected with M. ulcerans. - Public Library of Science - Figshare [plos.figshare.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 18. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. dihydrofolate reductase inhibitor | PDF [slideshare.net]

Application Notes and Protocols for Epiroprim and Dapsone Combination Therapy Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for evaluating the synergistic effects of Epiroprim and dapsone combination therapy. This compound, a selective inhibitor of microbial dihydrofolate reductase (DHFR), and dapsone, an inhibitor of dihydropteroate synthetase (DHPS), target two sequential steps in the essential bacterial folate synthesis pathway. This dual-target approach leads to a potent synergistic antimicrobial effect. The following sections detail the mechanism of action, protocols for in vitro and in vivo experimental models, and methods for data presentation and interpretation.

Mechanism of Action: Synergistic Inhibition of Folate Synthesis

This compound and dapsone function by blocking the de novo folate synthesis pathway in microorganisms, a pathway essential for the synthesis of nucleic acids and certain amino acids. Dapsone, a sulfone antibiotic, acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), competing with the natural substrate, para-aminobenzoic acid (pABA).[1][2] This action prevents the formation of dihydropteroate. This compound is a dihydrofolate reductase (DHFR) inhibitor that blocks the subsequent step in the pathway: the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the biologically active form of folate.[3][4] By inhibiting two distinct, sequential enzymes in the same metabolic pathway, the combination of dapsone and this compound results in a synergistic bactericidal or parasitostatic effect, often at concentrations where the individual drugs are less effective.[3][5]

References

- 1. Animal Models for Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo activity of this compound, a dihydrofolate reductase inhibitor, singly and in combination with dapsone, against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of this compound, a new dihydrofolate reductase inhibitor, alone and in combination with dapsone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cytotoxicity of Epiroprim in Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxicity of Epiroprim, a selective inhibitor of microbial dihydrofolate reductase, in mammalian cell lines. This compound's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1][2] While this compound is designed to be selective for microbial DHFR, evaluating its potential cytotoxic effects on mammalian cells is a critical step in preclinical safety assessment. This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for determining cell viability. Additionally, alternative assays such as XTT and CellTiter-Glo are mentioned. The protocol includes guidance on cell line selection, determination of an appropriate concentration range for testing, and detailed step-by-step procedures for conducting the assay and analyzing the data.

Introduction to this compound and Cytotoxicity Testing

This compound is an antibacterial agent that functions as a dihydrofolate reductase inhibitor.[1][2] DHFR is a key enzyme in the folic acid metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA replication and repair, leading to bacteriostasis or bactericidal effects. Although designed for microbial targets, it is essential to determine the cytotoxic profile of this compound against mammalian cells to understand its therapeutic index and potential for off-target effects.